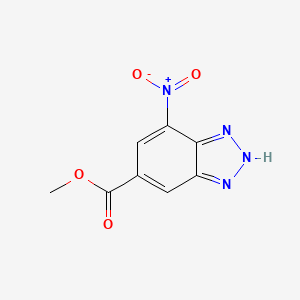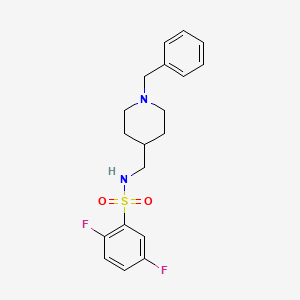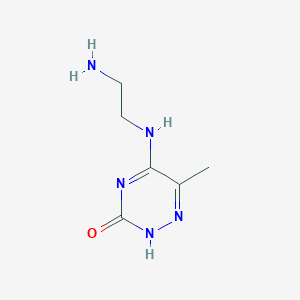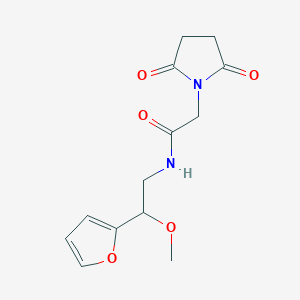![molecular formula C24H23BrO2 B2719316 Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- CAS No. 147323-02-2](/img/structure/B2719316.png)
Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-buten-1-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-buten-1-yl]- is a chemical compound with the molecular formula C24H23BrO2 . It has an average mass of 423.342 Da and a monoisotopic mass of 422.088135 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group attached to a butenyl group, which is further attached to another phenol group through an ethoxy bridge . The bromine atom is attached to the ethoxy group .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.292±0.06 g/cm3 and a predicted boiling point of 521.8±50.0 °C .Aplicaciones Científicas De Investigación
Antioxidant Properties and Inhibitors
Phenolic compounds, such as bis(2‐hydroxy‐3‐tert‐butyl‐5‐methylphenyl)methane, have been identified as potent inhibitors of the (Ca2+ + Mg2+‐ATPase of skeletal muscle sarcoplasmic reticulum, showcasing their antioxidant properties. These compounds are of interest due to their widespread use as antioxidants and stabilizers in the food industry and in the manufacture of rubbers and plastics, highlighting their potential for enhancing food safety and material stability (Sokolove et al., 1986).
Synthesis and Characterization of Metal Complexes
Research into the synthesis and characterization of polynuclear metal complexes with unsymmetric tridentate ligands, including various phenol derivatives, illustrates the versatility of phenolic compounds in forming complexes with metals such as CuII, CoII, and NiII. These complexes have been analyzed for their antimicrobial properties and stability constants, showcasing the potential of phenolic compounds in developing new materials with antimicrobial properties (Dolaz et al., 2004).
Environmental and Biological Studies
The synthesis of defined endocrine-disrupting nonylphenol isomers for biological and environmental studies addresses the complex mixture of isomers present in the environment and their potential endocrine-disrupting effects. This research is crucial for understanding the impact of phenolic compounds on wildlife and human health, and for developing strategies to mitigate their effects (Boehme et al., 2010).
Enhanced Brightness and Emission-Tuned Nanoparticles
Studies on the use of phenolic compounds in creating enhanced brightness emission-tuned nanoparticles demonstrate the potential of phenolics in developing advanced materials for optical applications. These nanoparticles, synthesized using heterodifunctional polyfluorene building blocks, exhibit bright fluorescence emissions, which can be tuned to longer wavelengths, opening new avenues for research in material science and engineering (Fischer et al., 2013).
Renewable Building Blocks for Material Science
Phloretic acid, a naturally occurring phenolic compound, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This research highlights the potential of phenolic compounds in developing sustainable materials with desirable thermal and thermo-mechanical properties, contributing to the advancement of green chemistry (Trejo-Machin et al., 2017).
Propiedades
IUPAC Name |
4-[(E)-1-[4-(2-bromoethoxy)phenyl]-2-phenylbut-1-enyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3/b24-23+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOZMESSODTFHQ-WCWDXBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCBr)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCBr)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2719235.png)

![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2719237.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(m-tolyl)urea](/img/structure/B2719243.png)

![2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide](/img/structure/B2719245.png)

![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2719247.png)

![2-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2719249.png)
![9-Thia-3-azabicyclo[4.2.1]nonane hydrochloride](/img/structure/B2719255.png)
